4-tert-butyl-2-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
Description
Propriétés
IUPAC Name |
6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N8/c1-12-23-13(18(2,3)4)11-16(24-12)29-9-7-28(8-10-29)15-6-5-14-25-26-17(19(20,21)22)30(14)27-15/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHMWJGAMBEGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-tert-butyl-2-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The incorporation of the trifluoromethyl group in our compound may enhance its lipophilicity and membrane permeability, potentially leading to increased antimicrobial activity.
Anticancer Activity
Studies have demonstrated that triazole derivatives possess anticancer properties. A related compound with a similar structure exhibited IC50 values in the low micromolar range against several cancer cell lines . The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
CNS Activity
The piperazine component suggests potential central nervous system (CNS) activity. Compounds with piperazine structures have been reported to act as receptor modulators, influencing neurotransmitter systems . This could imply that our compound may have applications in treating neurological disorders or as an anxiolytic agent.
Case Studies
| Study | Compound | Activity | Results |
|---|---|---|---|
| Lin et al. (2020) | Triazole derivatives | Antifungal | Enhanced activity against P. piricola (90-98% inhibition) |
| Barbuceanu et al. (2022) | Mercapto-triazoles | Antibacterial | Significant activity against drug-resistant strains |
| ResearchGate Study | Thiadiazole derivatives | Anticancer | IC50 values of 0.73 and 0.86 µg/mL against cancer cell lines |
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole derivatives are known to inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : The piperazine ring may interact with various receptors in the CNS, potentially modulating neurotransmitter release.
- Membrane Disruption : The lipophilic nature of trifluoromethyl groups may allow for better interaction with cellular membranes, leading to increased permeability and disruption of microbial cells.
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
The compound is compared to two structurally related molecules: AZD5153 (a bromodomain inhibitor) and PAR2 antagonist I-191 (a protease-activated receptor-2 antagonist). Key distinctions lie in their core scaffolds, substituents, and biological targets.
Table 1: Comparative Analysis
Key Observations
Structural Variations: The target compound and AZD5153 share a triazolo[4,3-b]pyridazine core but differ in linker chemistry (piperazine vs. piperidine-piperazinone). The trifluoromethyl group in the target compound may confer stronger hydrophobic interactions compared to AZD5153’s methoxy group . PAR2 antagonist I-191 replaces the triazolo-pyridazine with an imidazo-pyridazine scaffold, altering receptor selectivity. The 4-fluorophenyl substituent likely enhances PAR2 binding .
Biological Activity :
- AZD5153 demonstrates bivalent binding to BRD4, enabling high potency (nM-level IC50) and in vivo efficacy. The target compound’s piperazine linker may allow similar bivalent interactions but requires empirical validation .
- The PAR2 antagonist exemplifies how scaffold modifications (e.g., imidazo vs. triazolo) shift target specificity entirely, highlighting the importance of core structure in drug design .
Pharmacokinetic Considerations :
- AZD5153’s optimization for physical properties (e.g., solubility, metabolic stability) underscores the need for similar studies on the target compound, particularly given its higher molecular weight and complex substituents .
Méthodes De Préparation
Cyclization to Form the Triazolopyridazine Core
The triazolopyridazine scaffold is synthesized via cyclization of hydrazine derivatives with pyridazine precursors. A representative protocol involves:
-
Starting material : 6-Chloropyridazine-3-carbonitrile.
-
Hydrazine treatment : Reacting with hydrazine hydrate in ethanol at 80°C for 12 hours to form 6-hydrazinylpyridazine-3-carbonitrile.
-
Trifluoromethylation : Introducing the trifluoromethyl group via reaction with trifluoromethyl iodide (CF₃I) in the presence of CuI and K₂CO₃ in DMF at 120°C.
-
Cyclization : Treating with formic acid under reflux to form 3-(trifluoromethyl)-triazolo[4,3-b]pyridazine.
Piperazine Functionalization
The 6-position of the triazolopyridazine is functionalized with piperazine via nucleophilic aromatic substitution (NAS):
-
Substitution reaction : Reacting 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine with piperazine in DMF at 100°C for 24 hours.
-
Workup : Precipitation with ice-water, filtration, and purification via flash chromatography (SiO₂, 1:1 ethyl acetate/hexane).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazine treatment | NH₂NH₂·H₂O, EtOH, 80°C, 12h | 85 |
| Trifluoromethylation | CF₃I, CuI, K₂CO₃, DMF, 120°C, 8h | 72 |
| Cyclization | HCOOH, reflux, 6h | 68 |
| Piperazine coupling | Piperazine, DMF, 100°C, 24h | 65 |
Synthesis of 4-tert-Butyl-2-Methyl-6-Chloropyrimidine
Pyrimidine Ring Formation
The pyrimidine core is constructed via the Biginelli reaction or condensation of β-diketones with urea derivatives:
-
β-Diketone preparation : Reacting tert-butyl acetoacetate with acetyl chloride in the presence of NaH to form 4-tert-butyl-2,4-diketobutane.
-
Condensation : Reacting with methylurea in ethanol under acidic conditions (HCl catalysis) to yield 4-tert-butyl-2-methyl-6-hydroxypyrimidine.
-
Chlorination : Treating with POCl₃ and PCl₅ at 80°C for 6 hours to replace the hydroxyl group with chlorine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| β-Diketone synthesis | tert-Butyl acetoacetate, AcCl, NaH, THF | 90 |
| Condensation | Methylurea, EtOH, HCl, 70°C, 8h | 78 |
| Chlorination | POCl₃, PCl₅, 80°C, 6h | 85 |
Coupling of Pyrimidine and Piperazine-Triazolopyridazine Units
Buchwald-Hartwig Amination
A palladium-catalyzed coupling links the pyrimidine and piperazine subunits:
-
Reaction setup : Mixing 4-tert-butyl-2-methyl-6-chloropyrimidine (1 equiv), 3-(trifluoromethyl)-[1,triazolo[4,3-b]pyridazin-6-yl piperazine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BINAP (0.1 equiv), and KOtBu (2 equiv) in toluene at 100°C for 24 hours.
-
Workup : Extraction with ethyl acetate, drying (MgSO₄), and purification via column chromatography (SiO₂, 3:1 hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/BINAP |
| Solvent | Toluene |
| Temperature | 100°C |
| Time | 24h |
| Yield | 62% |
Alternative Synthetic Routes and Optimization
Nucleophilic Aromatic Substitution (NAS)
For laboratories without access to palladium catalysts, NAS offers a viable alternative:
Microwave-Assisted Synthesis
Reducing reaction time via microwave irradiation:
-
Conditions : 150°C, 30 minutes, 300W, same reagents as Section 4.1.
Challenges and Troubleshooting
-
Steric hindrance : The tert-butyl group slows coupling reactions; elevated temperatures or prolonged reaction times improve yields.
-
Purification : Flash chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting byproducts.
-
Moisture sensitivity : Anhydrous conditions are critical for trifluoromethylation and palladium-mediated steps .
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing this compound, and how can they be methodologically addressed?
- Answer: The synthesis involves multi-step reactions, including piperazine coupling to the triazolopyridazine core and subsequent pyrimidine functionalization. Key challenges include regioselectivity during heterocycle formation and purification of intermediates. Methodological solutions:
- Use coupling reagents like EDCI/HOBt for amide bond formation to enhance yield .
- Optimize column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) for intermediate purification .
- Confirm intermediate structures via -NMR and LC-MS at each step to avoid off-target products .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
- Answer:
- - and -NMR : Assign signals for the tert-butyl group (δ ~1.3 ppm, singlet) and trifluoromethyl group (δ ~120-125 ppm in -NMR) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- HPLC with UV detection (λ = 254 nm): Ensure >95% purity using a C18 column and acetonitrile/water mobile phase .
Q. What in vitro assays are recommended for initial biological evaluation?
- Answer: Prioritize target-specific assays based on structural analogs:
- Kinase inhibition assays : Use ADP-Glo™ kinase assays for enzymes like p38 MAPK, given the triazolopyridazine moiety’s affinity for ATP-binding pockets .
- Cell viability assays (e.g., MTT in cancer cell lines): Test cytotoxicity at 1–100 μM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized for low-yielding steps (e.g., <30%) in the synthesis?
- Answer: Systematically vary:
- Solvent polarity : Switch from DMF to dichloromethane for SNAr reactions to reduce side products .
- Catalysts : Test Pd(PPh) for Suzuki-Miyaura coupling of aryl boronic acids to pyridazine .
- Temperature : Increase from 25°C to 60°C for piperazine ring alkylation, monitoring via TLC .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Answer:
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Verify compound purity : Re-test batches with HPLC and HRMS to rule out impurities affecting activity .
- Compare assay protocols : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence) may explain discrepancies .
Q. What computational strategies predict binding modes and affinity to target proteins?
- Answer:
- Molecular docking (AutoDock Vina): Model interactions between the trifluoromethyl group and hydrophobic kinase pockets (e.g., EGFR) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories using AMBER to assess binding entropy .
- Free-energy perturbation (FEP) : Calculate ΔΔG for SAR-guided substitutions (e.g., tert-butyl vs. cyclopropyl groups) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Answer:
- Core modifications : Replace pyrimidine with pyridine or triazine to assess heterocycle impact on potency .
- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO) at the pyridazine 3-position to enhance electrophilic reactivity .
- Bioisosteric replacement : Substitute trifluoromethyl with cyanoguanidine to compare metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
